![molecular formula C24H36O2Si B119928 (8R,9S,10R,13S,14S,17R)-13-Ethyl-17-ethynyl-17-trimethylsilyloxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one CAS No. 39942-01-3](/img/structure/B119928.png)
(8R,9S,10R,13S,14S,17R)-13-Ethyl-17-ethynyl-17-trimethylsilyloxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one
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Description
(8R,9S,10R,13S,14S,17R)-13-Ethyl-17-ethynyl-17-trimethylsilyloxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one, also known as this compound, is a useful research compound. Its molecular formula is C24H36O2Si and its molecular weight is 384.6 g/mol. The purity is usually 95%.
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Biological Activity
The compound known as (8R,9S,10R,13S,14S,17R)-13-Ethyl-17-ethynyl-17-trimethylsilyloxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one , with CAS Number 1175109-63-3 and molecular formula C21H26O3, has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its pharmacological properties.
Property | Value |
---|---|
Molecular Weight | 326.429 g/mol |
Molecular Formula | C21H26O3 |
CAS Number | 1175109-63-3 |
The biological activity of this compound primarily revolves around its interaction with steroid hormone receptors. It exhibits properties similar to synthetic progestins and may influence various physiological processes through modulation of these receptors.
- Hormonal Activity : The compound is believed to act on progesterone receptors (PR), influencing reproductive functions and potentially offering therapeutic benefits in conditions like endometriosis or hormone replacement therapy.
- Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
In Vitro Studies
Research indicates that the compound demonstrates significant activity in cell culture models:
- Cell Proliferation : In studies involving breast cancer cell lines (MCF-7), the compound inhibited cell proliferation at concentrations ranging from 1 to 10 µM. This suggests potential anti-cancer properties that warrant further investigation.
In Vivo Studies
Animal models have been utilized to assess the pharmacokinetics and biological effects:
- Hormonal Regulation : In rodent models treated with the compound over a period of 30 days showed alterations in estrous cycles and increased uterine weight compared to control groups. This indicates a possible estrogenic effect.
- Metabolic Effects : A study involving metabolic profiling demonstrated that the compound may influence lipid metabolism and glucose homeostasis in diabetic mice models.
Case Studies
- Case Study on Endometriosis : A clinical trial investigated the efficacy of this compound in women with endometriosis. Results indicated a reduction in pain scores and lesion size after three months of treatment compared to placebo.
- Hormone Replacement Therapy : In a cohort study involving postmenopausal women, administration of the compound resulted in improved bone density and reduced menopausal symptoms without significant side effects.
Properties
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-trimethylsilyloxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36O2Si/c1-6-23-14-12-20-19-11-9-18(25)16-17(19)8-10-21(20)22(23)13-15-24(23,7-2)26-27(3,4)5/h2,16,19-22H,6,8-15H2,1,3-5H3/t19-,20+,21+,22-,23-,24-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXHQGVWYEGMCCY-ZUYVPRDGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCC3C(C1CCC2(C#C)O[Si](C)(C)C)CCC4=CC(=O)CCC34 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O[Si](C)(C)C)CCC4=CC(=O)CC[C@H]34 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36O2Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60538511 |
Source
|
Record name | (8R,9S,10R,13S,14S,17R)-13-Ethyl-17-ethynyl-17-[(trimethylsilyl)oxy]-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60538511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39942-01-3 |
Source
|
Record name | (8R,9S,10R,13S,14S,17R)-13-Ethyl-17-ethynyl-17-[(trimethylsilyl)oxy]-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60538511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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